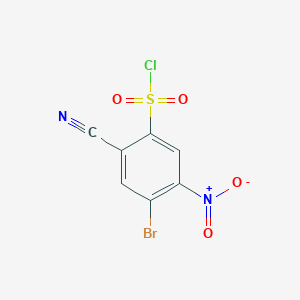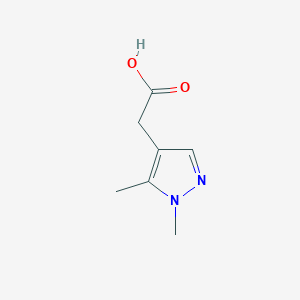
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride, also known as CBS, is a synthetic organic compound belonging to the sulfonyl chloride family. It is a colorless, water-soluble solid with a melting point of 145°C and a boiling point of 221°C. CBS has a wide variety of applications in the fields of organic synthesis and pharmaceuticals. It is used as an intermediate for the synthesis of various compounds, including drugs, pesticides, and dyes. In addition, CBS is an important reagent for the preparation of a number of useful compounds, such as nitrile and sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride involves the formation of a sulfonamide intermediate, which is then hydrolyzed to form the desired product. The reaction is catalyzed by an acid, such as acetic acid. The reaction is carried out at a temperature of 80°C and the desired product is obtained in a yield of 95%.
Biochemical and Physiological Effects
This compound is a synthetic organic compound and is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various biologically active compounds, such as β-lactams, phenylpropanoids, and imidazoles. These compounds may have various biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is its high yield and ease of synthesis. The reaction is carried out at a relatively low temperature and the desired product is obtained in a yield of 95%. In addition, this compound is a water-soluble compound, making it easy to handle and store. However, this compound is a toxic compound and should be handled with caution.
Future Directions
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride has a wide variety of applications in the fields of organic synthesis and pharmaceuticals. In the future, this compound could be used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. In addition, this compound could be used in the synthesis of various biologically active compounds, such as β-lactams, phenylpropanoids, and imidazoles. Furthermore, this compound could be used in the synthesis of various organometallic compounds, such as palladium and platinum complexes. Finally, this compound could be used in the development of new and improved methods for the synthesis of various compounds.
Scientific Research Applications
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride has been used extensively in the field of scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. In addition, this compound has been used in the synthesis of nitrile and sulfonamide derivatives. This compound has also been used in the synthesis of various biologically active compounds, such as β-lactams, phenylpropanoids, and imidazoles. In addition, this compound has been used in the synthesis of various organometallic compounds, such as palladium and platinum complexes.
properties
IUPAC Name |
4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(16(9,14)15)2-6(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHGQWPDDDPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)
